molecular formula C17H22BrFN2O3 B8149931 (S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate

(S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149931
M. Wt: 401.3 g/mol
InChI Key: BXKJDFLBGIRCDB-NSHDSACASA-N
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Description

(S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromo-fluorobenzoyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-fluorobenzoyl chloride, which is then reacted with a piperazine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized piperazine compounds .

Scientific Research Applications

(S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The bromo and fluoro substituents on the benzoyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperazine ring can interact with various biological pathways, influencing processes such as neurotransmission or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzoyl chloride
  • 1-Bromo-4-fluorobenzene
  • 4-Bromobenzotrifluoride

Uniqueness

(S)-tert-butyl 4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the benzoyl ring, along with the tert-butyl and methyl groups on the piperazine ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl (2S)-4-(4-bromo-3-fluorobenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrFN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-13(18)14(19)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKJDFLBGIRCDB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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